1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1219964-11-0
VCID: VC2691227
InChI: InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9;;/h9-11,13H,1-8H2;2*1H
SMILES: C1CC(NC1)CN2CCC(CC2)O.Cl.Cl
Molecular Formula: C10H22Cl2N2O
Molecular Weight: 257.2 g/mol

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride

CAS No.: 1219964-11-0

Cat. No.: VC2691227

Molecular Formula: C10H22Cl2N2O

Molecular Weight: 257.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride - 1219964-11-0

Specification

CAS No. 1219964-11-0
Molecular Formula C10H22Cl2N2O
Molecular Weight 257.2 g/mol
IUPAC Name 1-(pyrrolidin-2-ylmethyl)piperidin-4-ol;dihydrochloride
Standard InChI InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9;;/h9-11,13H,1-8H2;2*1H
Standard InChI Key KHMUXMBSVXVYFI-UHFFFAOYSA-N
SMILES C1CC(NC1)CN2CCC(CC2)O.Cl.Cl
Canonical SMILES C1CC(NC1)CN2CCC(CC2)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Identification Parameters

1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a well-characterized chemical entity with specific identifiers that allow for its precise recognition in scientific and regulatory contexts. The compound is registered with CAS number 1219964-11-0, which serves as its unique identifier in chemical databases and literature. This registration facilitates tracking of research, regulatory status, and commercial availability of the compound across different regions and institutions. The molecular formula C₁₀H₂₂Cl₂N₂O represents its atomic composition, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in specific proportions that define its chemical behavior and reactivity patterns .

Structural Features

The molecular structure of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride comprises several key structural elements that contribute to its chemical and biological properties. At its core, the compound features a piperidine ring with a hydroxyl substituent at the 4-position, forming the piperidinol moiety. This is connected to a pyrrolidine ring via a methylene bridge, with the attachment point being at the 2-position of the pyrrolidine ring . The nitrogen atoms in both heterocyclic rings are protonated and paired with chloride counter-ions, forming the dihydrochloride salt. This salt formation significantly affects the compound's physicochemical properties, particularly enhancing its water solubility compared to the free base form.

Chemical Representation

The compound can be represented through various chemical notations that provide information about its structure:

Notation TypeRepresentation
SMILESC1CC(NC1)CN2CCC(CC2)O.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9;;/h9-11,13H,1-8H2;2*1H
InChIKeyKHMUXMBSVXVYFI-UHFFFAOYSA-N

These notations are essential for database searching, computational chemistry, and structure-activity relationship studies .

Physicochemical Properties

Basic Physical Properties

The physicochemical profile of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride determines its behavior in biological systems and influences its potential applications in pharmaceutical research. The compound has a molecular weight of 257.2 g/mol, placing it within the range considered favorable for oral bioavailability according to Lipinski's Rule of Five. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is advantageous for formulation development and biological testing. The presence of a hydroxyl group on the piperidine ring introduces potential for hydrogen bonding, which can affect both its solubility characteristics and its interactions with biological targets.

Spectroscopic MethodExpected Characteristics
NMR SpectroscopySignals for pyrrolidine and piperidine ring protons; distinctive signals for the methylene bridge and the carbinol proton
Mass SpectrometryMolecular ion peak corresponding to the free base (M+H)⁺ at m/z 185; characteristic fragmentation patterns
IR SpectroscopyAbsorption bands for N-H, O-H, and C-H stretching; characteristic bands for cyclic structures

These spectroscopic properties are valuable for structure confirmation and purity assessment .

Synthesis and Preparation

Purification Methods

After synthesis, the compound typically undergoes purification procedures to ensure high chemical purity, which is essential for accurate biological testing and pharmaceutical applications. Common purification methods include recrystallization, often from solvent systems such as ethanol/ether or acetone/methanol, which can yield the dihydrochloride salt in crystalline form. Column chromatography using appropriate stationary phases and solvent systems may also be employed for purification of intermediates or the final compound. The purity of commercial samples is often verified using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

Biological Activities and Applications

Research Applications

In the field of medicinal chemistry, 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride serves as a valuable building block and scaffold for the development of more complex bioactive molecules. The compound's heterocyclic framework provides opportunities for further structural modification and optimization of pharmacological properties. It can serve as an intermediate in the synthesis of structurally diverse compound libraries for high-throughput screening campaigns aimed at identifying novel drug candidates. Additionally, the compound may be used as a pharmacological tool to investigate specific biological pathways and receptor systems, contributing to our understanding of disease mechanisms and potential therapeutic interventions.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving compounds similar to 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride have provided insights into how structural modifications affect biological activity. The key structural elements that often influence activity include:

Structural ElementPotential Impact on Activity
Pyrrolidine RingOften contributes to receptor binding and specificity
Piperidine RingProvides a scaffold for presenting functional groups in specific spatial orientations
Hydroxyl GroupMay participate in hydrogen bonding with target proteins; serves as a site for further derivatization
Methylene BridgeAffects the relative orientation of the two heterocyclic rings, influencing binding characteristics

Understanding these relationships helps guide the rational design of new compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride have been reported in the chemical literature, each with distinctive features that affect their chemical and biological properties. Key related compounds include:

CompoundCAS NumberStructural Relationship
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride548769-02-4Contains pyrrolidine and piperidine moieties in a different connectivity pattern
1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride111247-63-3Features a pyrrolidinone rather than a pyrrolidine, with different connection points
4-((Dimethylamino)methyl)-4-piperidinol dihydrochloride125033-53-6Replaces the pyrrolidine with a dimethylamino group
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride780756-54-9Lacks the hydroxyl group and has a different connectivity pattern

These structural variations can significantly impact binding affinity, selectivity, and pharmacokinetic properties, providing valuable insights for structure-activity relationship studies and drug design efforts.

Functional Comparisons

Future Research Directions

The chemical and biological properties of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride suggest several promising avenues for future research. Further pharmacological profiling of this compound against a broad panel of targets could reveal unexpected bioactivities that may open new therapeutic opportunities. Synthetic efforts focused on developing libraries of structural analogs with systematic variations could provide valuable structure-activity relationship data to guide optimization efforts. Additionally, computational modeling studies exploring the binding interactions of this compound with potential protein targets could offer insights into its mechanism of action and facilitate rational design of improved analogs.

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